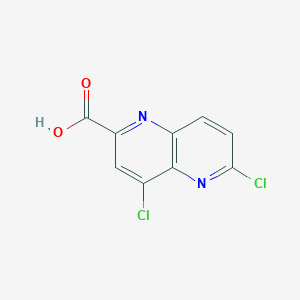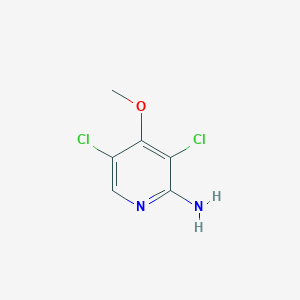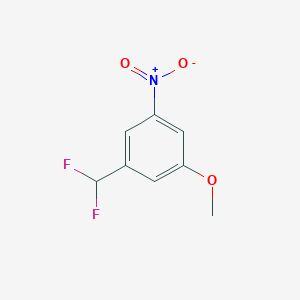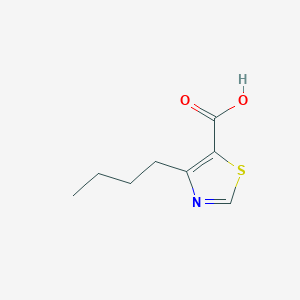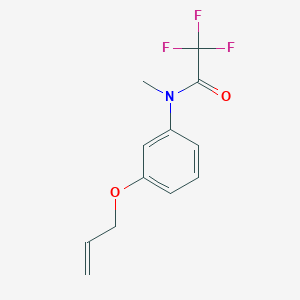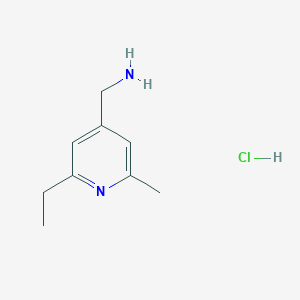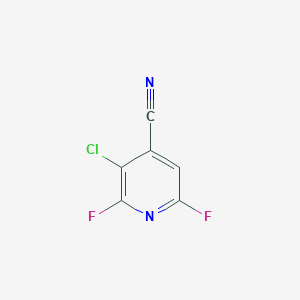
3-Chloro-2,6-difluoroisonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2,6-difluoroisonicotinonitrile is an organic compound with the molecular formula C6H2ClF2N It is a derivative of isonicotinonitrile, where the hydrogen atoms at positions 3, 2, and 6 are replaced by chlorine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-difluoroisonicotinonitrile typically involves the chlorination and fluorination of isonicotinonitrile. One common method includes the reaction of 2,6-difluoroisonicotinonitrile with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at a temperature range of 0-50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2,6-difluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isonicotinonitrile derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Chloro-2,6-difluoroisonicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2,6-difluoroisonicotinonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloroisonicotinonitrile
- 3-Chloro-2,6-difluorophenol
- 3-Chloro-2,6-difluorophenylboronic acid
Uniqueness
3-Chloro-2,6-difluoroisonicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
52208-57-8 |
|---|---|
Formule moléculaire |
C6HClF2N2 |
Poids moléculaire |
174.53 g/mol |
Nom IUPAC |
3-chloro-2,6-difluoropyridine-4-carbonitrile |
InChI |
InChI=1S/C6HClF2N2/c7-5-3(2-10)1-4(8)11-6(5)9/h1H |
Clé InChI |
JRKGUJVCBSYHLP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1F)F)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-2-iodo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15232008.png)
![5-(chloromethyl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232013.png)
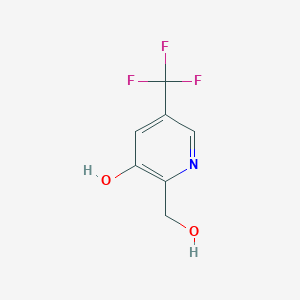

![3-(4-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232037.png)
![tert-Butyl9-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B15232039.png)
